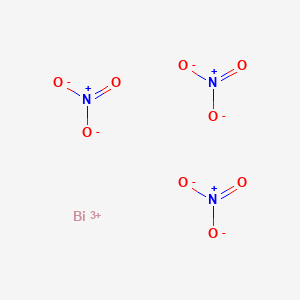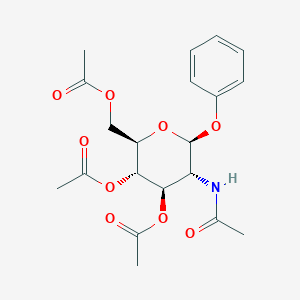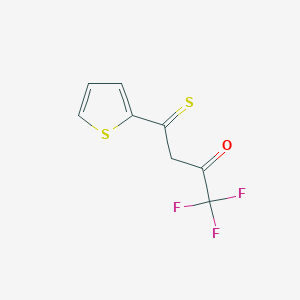
5-Methoxynaphthalen-2-amine
概要
説明
5-Methoxynaphthalen-2-amine, also known as 5-MeONA, is a chemical compound that belongs to the family of naphthalenamines. It is a synthetic compound that has been used in various scientific research studies due to its unique properties.
作用機序
The mechanism of action of 5-Methoxynaphthalen-2-amine is not fully understood. However, it is believed to interact with specific receptors in the body, leading to the activation of various signaling pathways. It has been shown to interact with the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, 5-Methoxynaphthalen-2-amine has been shown to inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways.
生化学的および生理学的効果
The biochemical and physiological effects of 5-Methoxynaphthalen-2-amine are diverse and depend on the specific research application. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-Methoxynaphthalen-2-amine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 5-Methoxynaphthalen-2-amine is its versatility. It can be used in various research applications, including organic synthesis, catalysis, and biological assays. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 5-Methoxynaphthalen-2-amine is its toxicity. It is a hazardous chemical that requires proper handling and disposal. Additionally, its use in biological assays may be limited due to its potential toxicity to cells and tissues.
将来の方向性
There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine. One potential direction is the development of new catalysts for organic transformations. Another potential direction is the development of new antibiotics and anti-inflammatory agents based on the structure of 5-Methoxynaphthalen-2-amine. Additionally, further research is needed to fully understand the mechanism of action of 5-Methoxynaphthalen-2-amine and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 5-Methoxynaphthalen-2-amine is a synthetic compound that has been used in various scientific research studies. Its synthesis method is well-established, and it has numerous scientific research applications. Its mechanism of action is not fully understood, but it has diverse biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations due to its potential toxicity. There are numerous future directions for the research of 5-Methoxynaphthalen-2-amine, making it a promising compound for scientific research.
科学的研究の応用
5-Methoxynaphthalen-2-amine has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins in biological samples. It has also been used as a ligand for the development of novel catalysts for organic transformations. Additionally, 5-Methoxynaphthalen-2-amine has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
特性
CAS番号 |
13772-94-6 |
|---|---|
製品名 |
5-Methoxynaphthalen-2-amine |
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC名 |
5-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H11NO/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7H,12H2,1H3 |
InChIキー |
UNGLBCFJUFFUSY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
正規SMILES |
COC1=CC=CC2=C1C=CC(=C2)N |
同義語 |
2-Naphthalenamine,5-methoxy-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


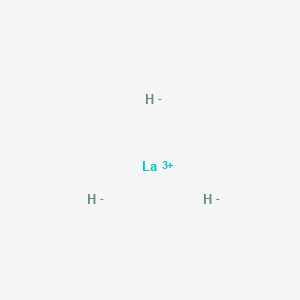
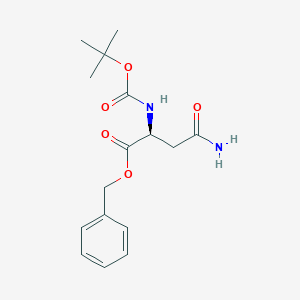
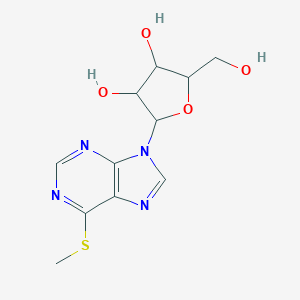
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
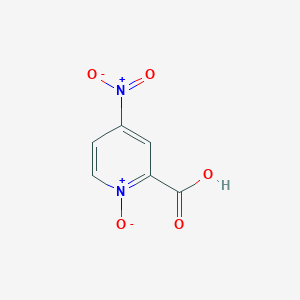
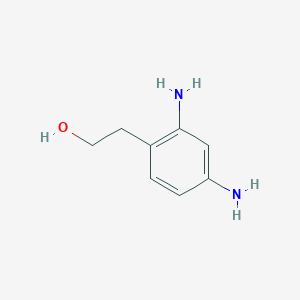

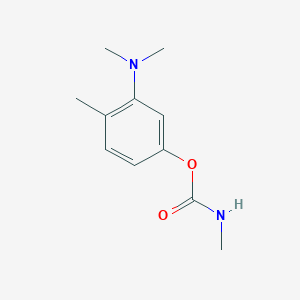
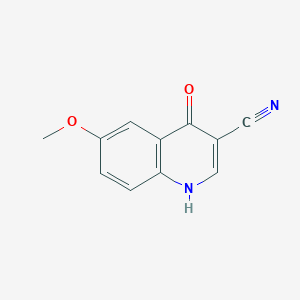
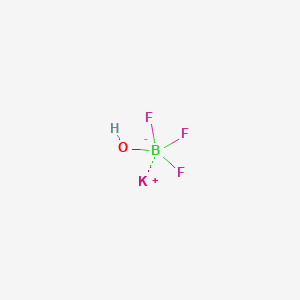
![trisodium 2-chloro-5-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]-4-sulphonatobenzoate](/img/structure/B81890.png)
